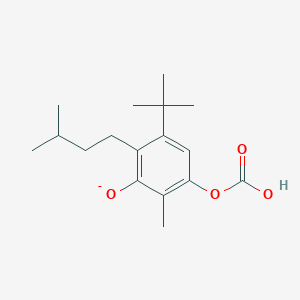
3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a carboxyoxy group, and a phenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a phenol derivative with tert-butyl bromide, followed by esterification with a carboxylic acid derivative. The reaction conditions often require the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate undergoes various chemical reactions, including:
Oxidation: The phenolate moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxyoxy group to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired product.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted phenolates.
Scientific Research Applications
3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative stress or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenol
- 3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)benzoate
Uniqueness
3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
679433-33-1 |
|---|---|
Molecular Formula |
C17H25O4- |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-tert-butyl-3-carboxyoxy-2-methyl-6-(3-methylbutyl)phenolate |
InChI |
InChI=1S/C17H26O4/c1-10(2)7-8-12-13(17(4,5)6)9-14(21-16(19)20)11(3)15(12)18/h9-10,18H,7-8H2,1-6H3,(H,19,20)/p-1 |
InChI Key |
GJAFTURQBOKUFF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C(=C1[O-])CCC(C)C)C(C)(C)C)OC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















